molecular formula C8H7ClN4O B2368693 2-azido-N-(4-chlorophenyl)acetamide CAS No. 116433-51-3

2-azido-N-(4-chlorophenyl)acetamide

Cat. No.: B2368693
CAS No.: 116433-51-3
M. Wt: 210.62
InChI Key: SRUMMXUAVORIIY-UHFFFAOYSA-N
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Description

2-azido-N-(4-chlorophenyl)acetamide is an organic compound that belongs to the azide functional group. It has the molecular formula C8H7ClN4O and a molecular weight of 210.62

Scientific Research Applications

2-azido-N-(4-chlorophenyl)acetamide has several scientific research applications, including:

    Biology: The compound can be used in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Preparation Methods

The synthesis of 2-azido-N-(4-chlorophenyl)acetamide typically involves the reaction of 4-chloroaniline with chloroacetyl chloride to form N-(4-chlorophenyl)acetamide. This intermediate is then treated with sodium azide to introduce the azide group, resulting in the formation of this compound. The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature.

Chemical Reactions Analysis

2-azido-N-(4-chlorophenyl)acetamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common reagents used in these reactions include sodium azide, hydrogen gas, and palladium catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

2-azido-N-(4-chlorophenyl)acetamide can be compared with other similar compounds, such as:

    2-azidoacetamide: Lacks the 4-chlorophenyl group, resulting in different chemical properties and reactivity.

    N-(4-chlorophenyl)acetamide: Lacks the azide group, making it less reactive in cycloaddition reactions.

    4-chloroaniline: Lacks both the azide and acetamide groups, resulting in significantly different chemical properties.

The uniqueness of this compound lies in the presence of both the azide and 4-chlorophenyl groups, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

2-azido-N-(4-chlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4O/c9-6-1-3-7(4-2-6)12-8(14)5-11-13-10/h1-4H,5H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRUMMXUAVORIIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CN=[N+]=[N-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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